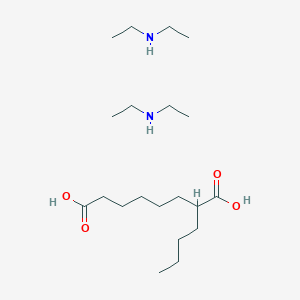![molecular formula C16H26O B14217650 4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one CAS No. 557785-42-9](/img/structure/B14217650.png)
4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7,9,9-Pentamethyl-1-methylidenespiro[45]decan-2-one is a spirocyclic ketone compound characterized by its unique structure, which includes a spiro[45]decan-2-one core with multiple methyl groups and a methylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diol.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Formation of the Methylene Group: The methylene group can be introduced through a Wittig reaction or a similar methylenation process.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl and methylene groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted compounds.
Applications De Recherche Scientifique
4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used as a model compound to study the behavior of spirocyclic ketones in biological systems.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one involves interactions with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4.5]decan-2-one: Lacks the additional methyl and methylene groups.
1-Methylene-4,7,7,9,9-pentamethylspiro[4.5]decane-2-one: Similar structure but with variations in the positioning of functional groups.
Uniqueness
4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one is unique due to its specific arrangement of methyl and methylene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
557785-42-9 |
|---|---|
Formule moléculaire |
C16H26O |
Poids moléculaire |
234.38 g/mol |
Nom IUPAC |
1,7,7,9,9-pentamethyl-4-methylidenespiro[4.5]decan-3-one |
InChI |
InChI=1S/C16H26O/c1-11-7-13(17)12(2)16(11)9-14(3,4)8-15(5,6)10-16/h11H,2,7-10H2,1,3-6H3 |
Clé InChI |
YJYKMNWLAKFEAH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C(=C)C12CC(CC(C2)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-[2-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14217569.png)
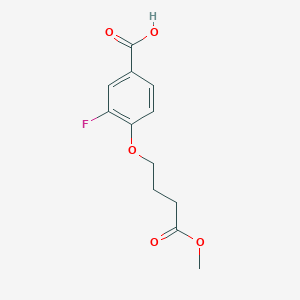
![N~1~-(2,2-Diphenylethyl)-N~2~-[3-(morpholin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14217582.png)
![2,5,8-Triazaspiro[3.5]nonane](/img/structure/B14217594.png)
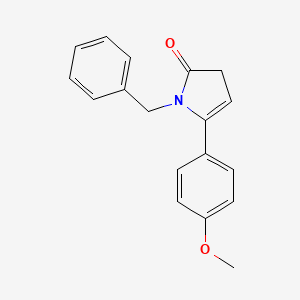
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
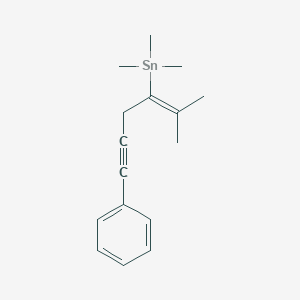
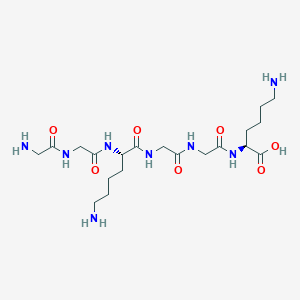
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)

